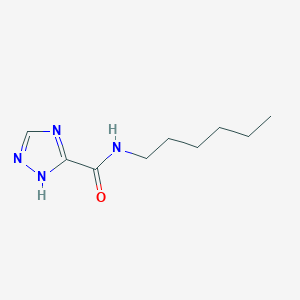
3-Isothiazolyl methyl ketone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiazolyl methyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the isothiazole ring in this compound adds to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiazolyl methyl ketone thiosemicarbazone typically involves the reaction of 3-isothiazolyl methyl ketone with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
3-Isothiazolyl methyl ketone+Thiosemicarbazide→3-Isothiazolyl methyl ketone thiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the thiosemicarbazone moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the isothiazole ring or the thiosemicarbazone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that have unique properties.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Its anticancer properties are of particular interest, with studies showing its potential to inhibit the growth of cancer cells.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications such as catalysis and material science
Mécanisme D'action
The mechanism of action of 3-isothiazolyl methyl ketone thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, it can interfere with the function of enzymes and proteins by binding to their active sites. The exact pathways involved depend on the specific biological context, but common targets include metalloproteins and enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Isatin-thiosemicarbazone: Known for its anticancer and antimicrobial properties.
Di-2-thienyl ketone thiosemicarbazone: Exhibits similar metal-chelating properties.
Di-2-pyridyl ketone thiosemicarbazone: Used in coordination chemistry and has biological activities.
Uniqueness: 3-Isothiazolyl methyl ketone thiosemicarbazone stands out due to the presence of the isothiazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and interacting with biological targets .
Propriétés
Numéro CAS |
3683-61-2 |
|---|---|
Formule moléculaire |
C6H8N4S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
[(E)-1-(1,2-thiazol-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4(8-9-6(7)11)5-2-3-12-10-5/h2-3H,1H3,(H3,7,9,11)/b8-4+ |
Clé InChI |
WADCUZSNQYURKU-XBXARRHUSA-N |
SMILES isomérique |
C/C(=N\NC(=S)N)/C1=NSC=C1 |
SMILES canonique |
CC(=NNC(=S)N)C1=NSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)


![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)


![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)



